Methyl 2-(4-hydroxypyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-hydroxypyrimidin-5-yl)acetate can be achieved through various methods. One common approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method provides a broad functional group tolerance and is operationally simple.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted methods and contour plots to investigate the main influences and their interactions of several variables can enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxypyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-(4-hydroxypyrimidin-5-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its role in inhibiting certain enzymes and pathways involved in disease processes.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help to modulate inflammatory responses and other biological processes.
Comparison with Similar Compounds
Methyl 2-(4-hydroxypyrimidin-5-yl)acetate can be compared with other similar compounds, such as:
Methyl [(4-hydroxypyrimidin-2-yl)thio]acetate: This compound has a similar structure but contains a sulfur atom in place of an oxygen atom.
Oxazolo[5,4-d]pyrimidines: These compounds have a fused oxazole ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other pyrimidine derivatives.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H8N2O3/c1-12-6(10)2-5-3-8-4-9-7(5)11/h3-4H,2H2,1H3,(H,8,9,11) |
InChI Key |
LTACCNDJLQERCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=CNC1=O |
Origin of Product |
United States |
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